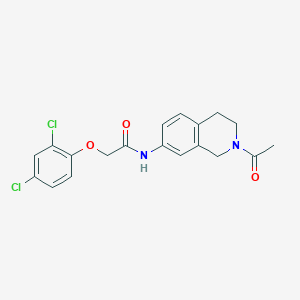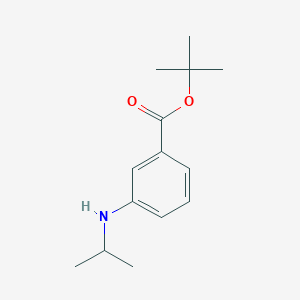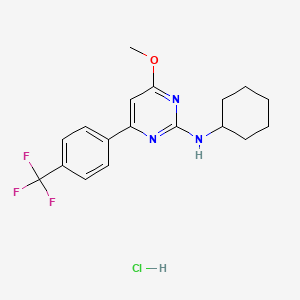
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives involves multiple steps, including cyclization, acetylation, and sometimes Pummerer-type cyclization or iodine-mediated cyclization for structural modifications. For example, (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides have been synthesized from 2-vinylbenzonitrile derivatives through a process involving iodine-mediated cyclization (Kobayashi et al., 2007). Such methodologies could be adapted or serve as a foundation for the synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives often features non-planar cyclohexene rings with substituents extending from different sides of the unit. Crystal structure and Hirshfeld surface analysis provide insights into the intramolecular interactions and molecular packing within the crystal lattice (Akkurt et al., 2021). Understanding these structural characteristics is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical behavior of tetrahydroisoquinoline derivatives can be complex, involving reactions such as cyclization, nucleophilic substitution, and rearrangement. For instance, 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides undergo Smiles-type rearrangement under certain conditions, leading to unexpected products (Sirakanyan et al., 2015). These reactions highlight the compound's potential for chemical modifications and optimizations.
Physical Properties Analysis
The physical properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound may not be available, related compounds exhibit characteristics that can be analyzed through techniques like X-ray crystallography and spectroscopic methods to infer the physical properties (Akkurt et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from functional group analysis and reaction behavior in various conditions. Studies on related tetrahydroisoquinoline derivatives reveal insights into their potential interactions and transformations under different chemical conditions (Sirakanyan et al., 2015). These properties are essential for understanding the compound's potential applications and for developing new synthetic routes.
科学的研究の応用
Organic Synthesis Applications
Facile Synthesis Methods
A study highlights a high-yielding cyclization process, demonstrating the synthesis of compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide. This process underscores the compound's role in facilitating the synthesis of complex organic molecules, such as (±)-crispine A, showcasing its importance in organic chemistry research (King, 2007).
Pharmacological Research
Anticonvulsant Activity
Derivatives of tetrahydroisoquinoline, closely related to the compound , have been synthesized and tested for their anticonvulsant activity. These studies illustrate the potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide derivatives in contributing to the development of new anticonvulsant drugs (Russo et al., 2008).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)23-7-6-13-2-4-16(8-14(13)10-23)22-19(25)11-26-18-5-3-15(20)9-17(18)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJYTYMNWMPVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)


![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)
![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)


![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)